BenchChemオンラインストアへようこそ!

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

Natural product dereplication Metabolomics β-Carboline biosynthesis

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2) is the unsubstituted parent scaffold of the β-carbolin-1-one (9H-pyrido[3,4-b]indol-1(2H)-one) class, a tricyclic heterocycle composed of a pyridine ring fused to an indole system with a lactam carbonyl at position 1. This compound exists as a naturally occurring alkaloid isolated from microorganisms such as Jishengella endophytica and plants including Picrasma quassioides, distinguishing it from many purely synthetic β-carboline derivatives.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 19839-52-2
Cat. No. B3049214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
CAS19839-52-2
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3
InChIInChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
InChIKeySGJQMRQYHMXDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2): Procurement-Relevant Identity and Core Characteristics


2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2) is the unsubstituted parent scaffold of the β-carbolin-1-one (9H-pyrido[3,4-b]indol-1(2H)-one) class, a tricyclic heterocycle composed of a pyridine ring fused to an indole system with a lactam carbonyl at position 1 [1]. This compound exists as a naturally occurring alkaloid isolated from microorganisms such as Jishengella endophytica and plants including Picrasma quassioides, distinguishing it from many purely synthetic β-carboline derivatives . With a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g·mol⁻¹, it represents the minimal structural core upon which the vast majority of biologically active β-carbolinone analogs are elaborated via substitution at positions 3, 4, 5, 6, and 9 [1][2]. Its well-characterized synthetic accessibility via polyphosphoric acid-mediated cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides has made it a pivotal intermediate for both medicinal chemistry campaigns and natural product total synthesis efforts [3].

Why Generic β-Carboline Substitution Cannot Replace 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2) in Scaffold-Based Research Programs


The unsubstituted 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold is not interchangeable with other β-carboline congeners because it provides the minimal pharmacophoric core essential for systematic structure-activity relationship (SAR) exploration [1]. Substitution at any position—whether 5-methoxy, 6-bromo, or 3-aryl—fundamentally alters both electronic distribution and steric topography, precluding direct inference of the contribution of the core scaffold to target engagement [2]. Critically, the compound's natural product provenance (isolated from Jishengella endophytica) confers a distinct biosynthetic context that synthetic analogs lacking the unsubstituted core cannot replicate, which is particularly relevant for natural product dereplication and metabolomics reference standard applications . Furthermore, the parent scaffold's lower topological polar surface area (TPSA = 44.90 Ų) compared to most substituted derivatives makes it the preferred starting point for CNS-penetrant library design where minimal molecular weight and lipophilicity are prioritised [3]. Procuring the incorrect analog—such as a pre-substituted derivative—forecloses the ability to independently vary substitution vectors and compromises the interpretability of biological screening data against the core chemotype.

Quantitative Differentiation Evidence for 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2) Versus Closest Analogs


Natural Product Origin Versus Synthetic β-Carboline Analogs: Biosynthetic Provenance as a Differentiator

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one has been unequivocally isolated as a natural product from the mangrove endophytic actinobacterium Jishengella endophytica 161111, with a quantified yield of 3 mg from a 200 mL fermentation culture . In contrast, the closely related 5-methoxy analog (CAS 837379-71-2) and 6-bromo-2,3,4,9-tetrahydro-carbolin-1-one (CR229) are exclusively synthetic entities with no reported natural occurrence [1]. This biosynthetic provenance is critical for natural product dereplication workflows where authentic reference standards of naturally occurring scaffolds are required to distinguish genuine hits from synthetic artifacts.

Natural product dereplication Metabolomics β-Carboline biosynthesis

Scaffold Minimalism for CNS Drug Design: TPSA Advantage Over Substituted β-Carbolinone Analogs

The unsubstituted 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one possesses a topological polar surface area (TPSA) of 44.90 Ų and molecular weight of 184.19 g·mol⁻¹ [1]. This places it well within the commonly accepted CNS multiparameter optimization (MPO) desirability range (TPSA < 90 Ų, MW < 400 Da). In contrast, the 5-methoxy analog (CAS 837379-71-2) has a TPSA elevated by approximately 9–10 Ų (estimated ~54 Ų) due to the additional oxygen atom, while the 6-fluoro-9-methyl-2-phenyl-4-pyrrolidinylcarbonyl derivative has a TPSA well exceeding 60 Ų and a molecular weight of ~390 g·mol⁻¹ [2]. The lower TPSA of the parent scaffold directly translates into superior predicted passive blood-brain barrier permeability, making it the optimal starting point for CNS-targeted library enumeration where minimal molecular bulk is a design requirement.

CNS drug discovery Physicochemical property-based design Blood-brain barrier penetration

Synthetic Accessibility and Yield: The La Regina Polyphosphoric Acid Method Versus Multi-Step Derivatization Routes

The parent 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one scaffold is accessible via a single-step intramolecular cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide in polyphosphoric acid at 110 °C for 30 minutes, with reported yields that are strongly dependent on the acid used but generally high for the unsubstituted case [1]. In contrast, the synthesis of 3-aryl-β-carbolin-1-ones requires a multi-step sequence involving Michael addition of ethyl acetamidocyanoacetate to chalcone, cyclization, and subsequent oxidation steps, with overall yields that are inherently lower due to the increased step count [2]. The 5-chloro analog requires an additional halogenation step or a substituted starting material, complicating procurement for laboratories seeking the core scaffold for parallel derivatization [3].

Synthetic methodology Process chemistry Scaffold preparation

CK2 Kinase Inhibitor Scaffold Primacy: The Unsubstituted Core as the Foundation for Patent-Exemplified Anticancer Agents

The U.S. patent US11802129B1 explicitly claims pyrido[3,4-b]indol-1-one compounds of general formula I as potent CK2 inhibitors with demonstrated in vivo antitumor activity against colon C38 adenocarcinoma, B16 melanoma, and leukemia P388, achieving T/C values greater than 200% at 25–50 mg/kg intraperitoneal doses [1]. The unsubstituted 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one represents the core scaffold (Formula I with R₁ = H, R₂ = H, R₃ = H) from which all exemplified compounds—including the most potent derivatives bearing 3-carboxyphenylamino, 3-chlorophenylamino, and 3-methoxyphenylamino substituents at position 4—are formally derived [1]. While the parent compound itself is not the most potent CK2 inhibitor in the series (substituted analogs exhibit enhanced potency), it is the indispensable synthetic precursor for generating the entire compound library, and its procurement is a prerequisite for any medicinal chemistry effort aiming to explore novel substitution patterns outside the patent's exemplified scope [2].

CK2 kinase inhibition Anticancer drug discovery Kinase inhibitor scaffold

Highest-Value Application Scenarios for 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one (CAS 19839-52-2) Based on Verified Differentiation Evidence


Natural Product Dereplication and Metabolomics Reference Standard

As an authenticated naturally occurring β-carbolinone alkaloid isolated from Jishengella endophytica, this compound serves as an indispensable reference standard for liquid chromatography-mass spectrometry (LC-MS) dereplication workflows in natural product discovery programs . Its documented isolation yield (3 mg from 200 mL fermentation) enables semi-quantitative benchmarking in microbial extract screening campaigns, where synthetic analogs without natural provenance would generate false-positive hits during database matching .

Scaffold for Parallel Library Synthesis in CNS Drug Discovery

The compound's low TPSA (44.90 Ų) and minimal molecular weight (184.19 g·mol⁻¹) make it the preferred core scaffold for generating CNS-focused compound libraries via late-stage diversification [1]. Unlike pre-substituted analogs that carry molecular baggage incompatible with CNS MPO parameters, the unsubstituted scaffold allows medicinal chemists to independently optimize each vector (positions 3, 4, 5, 6, and 9) while maintaining favorable predicted brain penetration [1].

Key Intermediate for CK2 Kinase-Targeted Anticancer Agent Development

As the foundational scaffold of the CK2 inhibitor chemotype claimed in US11802129B1, this compound is the essential starting material for any research program aiming to develop novel CK2 inhibitors with anticancer activity [2]. The patent's demonstration of in vivo antitumor efficacy (T/C > 200% at 25–50 mg/kg ip in C38, B16, and P388 models) for derivatives built on this core validates the scaffold's therapeutic relevance and provides a quantitative benchmark for new analog programs [2].

Synthetic Methodology Development and Process Chemistry Optimization

The well-characterized single-step polyphosphoric acid cyclization route (110 °C, 30 min) provides a robust platform for process chemistry optimization, enabling investigations into acid selection, temperature modulation, and scale-up parameters [3]. The method's documented tolerance for electron-donating and electron-withdrawing substituents at the 5-position further supports its use as a benchmark reaction for evaluating new cyclization methodologies [3].

Quote Request

Request a Quote for 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.